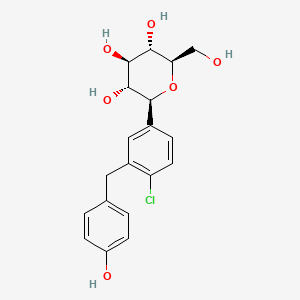

(2S,3R,4R,5S,6R)-2-(4-chloro-3-(4-hydroxybenzyl)phenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol

Vue d'ensemble

Description

O-déséthyl Dapagliflozine est un métabolite de la dapagliflozine, un inhibiteur du co-transporteur sodium-glucose 2. Ce composé est important dans le traitement du diabète de type 2 en raison de sa capacité à inhiber la réabsorption du glucose dans les reins, ce qui abaisse les niveaux de glucose dans le sang .

Méthodes De Préparation

La synthèse de l'O-déséthyl Dapagliflozine implique la déséthylation énantiosélective de la dapagliflozine. Ce processus peut être réalisé par le biais de diverses voies synthétiques, notamment l'utilisation de réactifs et de conditions spécifiques pour assurer l'élimination sélective du groupe éthyle tout en préservant l'intégrité de la structure moléculaire restante . Les méthodes de production industrielle impliquent souvent des conditions de réaction optimisées pour maximiser le rendement et la pureté, utilisant des techniques avancées telles que la chromatographie pour la purification .

Analyse Des Réactions Chimiques

L'O-déséthyl Dapagliflozine subit plusieurs types de réactions chimiques, notamment l'oxydation, la réduction et la substitution. Les réactifs couramment utilisés dans ces réactions comprennent les agents oxydants comme le permanganate de potassium et les agents réducteurs comme le borohydrure de sodium. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés, mais impliquent généralement des modifications des groupes hydroxyle et phényle au sein de la molécule .

Applications de la recherche scientifique

L'O-déséthyl Dapagliflozine a un large éventail d'applications de recherche scientifique. En chimie, il est utilisé comme composé de référence pour étudier le métabolisme de la dapagliflozine et de ses analogues. En biologie et en médecine, il est utilisé dans des études pharmacocinétiques et pharmacodynamiques pour comprendre ses effets sur le métabolisme du glucose et ses avantages thérapeutiques potentiels. De plus, il a des applications dans l'industrie pharmaceutique pour le développement de nouveaux médicaments ciblant les mécanismes de transport du glucose .

Mécanisme d'action

Le mécanisme d'action de l'O-déséthyl Dapagliflozine implique l'inhibition du co-transporteur sodium-glucose 2 dans les tubules rénaux proximaux. Cette inhibition réduit la réabsorption du glucose filtré à partir de la lumière tubulaire, conduisant à une augmentation de l'excrétion de glucose dans l'urine et une réduction consécutive des niveaux de glucose dans le sang. Les cibles moléculaires et les voies impliquées comprennent la protéine co-transporteur sodium-glucose 2 et les voies de signalisation associées qui régulent l'homéostasie du glucose .

Applications De Recherche Scientifique

Pharmacological Applications

- Diabetes Management :

- Cardiovascular Benefits :

- Anti-Cancer Properties :

Case Studies

- Clinical Trials on SGLT2 Inhibitors :

- Comparative Studies :

Manufacturing and Stability

The synthesis of (2S,3R,4R,5S,6R)-2-(4-chloro-3-(4-hydroxybenzyl)phenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol has been optimized for higher yields and purity. Recent patents describe processes that enhance stability and reduce production costs by utilizing readily available solvents and reagents .

Mécanisme D'action

The mechanism of action of O-desethyl Dapagliflozin involves the inhibition of sodium-glucose co-transporter 2 in the proximal renal tubules. This inhibition reduces the reabsorption of filtered glucose from the tubular lumen, leading to increased glucose excretion in the urine and a consequent reduction in blood glucose levels. The molecular targets and pathways involved include the sodium-glucose co-transporter 2 protein and associated signaling pathways that regulate glucose homeostasis .

Comparaison Avec Des Composés Similaires

L'O-déséthyl Dapagliflozine est similaire à d'autres inhibiteurs du co-transporteur sodium-glucose 2 tels que la canagliflozine, l'empagliflozine et l'ipragliflozine. il est unique dans son profil métabolique spécifique et les voies particulières qu'il affecte. Par rapport à l'empagliflozine, par exemple, l'O-déséthyl Dapagliflozine a un profil pharmacocinétique différent et peut présenter des effets thérapeutiques et des profils de sécurité distincts . D'autres composés similaires comprennent la dapagliflozine hydroxy-benzylique et l'oxo-dapagliflozine, qui sont également des métabolites de la dapagliflozine .

Activité Biologique

The compound (2S,3R,4R,5S,6R)-2-(4-chloro-3-(4-hydroxybenzyl)phenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol , also known by its CAS number 333359-90-3, is a derivative of tetrahydropyran and has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties and therapeutic applications.

Basic Information

- Molecular Formula : C20H23ClO6

- Molecular Weight : 394.85 g/mol

- Melting Point : 118 - 120 °C

- Boiling Point : Predicted at 602.1 ± 55.0 °C

- Density : 1.377 ± 0.06 g/cm³

- Solubility : Slightly soluble in methanol

Structural Characteristics

The structure of the compound features a tetrahydropyran ring with hydroxymethyl and chlorophenyl substituents, contributing to its biological activity.

Pharmacological Properties

Research indicates that this compound exhibits significant pharmacological properties, particularly in the treatment of metabolic disorders such as diabetes. Its mechanism of action appears to involve the modulation of glucose metabolism and insulin sensitivity.

- Inhibition of Glucosidase : The compound has been shown to inhibit α-glucosidase activity, leading to reduced glucose absorption in the intestine.

- Insulin Sensitization : It enhances insulin sensitivity in peripheral tissues, which is beneficial for managing type 2 diabetes.

Case Studies and Research Findings

Several studies have been conducted to evaluate the efficacy of this compound:

- Diabetes Management : A study published in Diabetes Care demonstrated that derivatives of this compound improved glycemic control in diabetic models by enhancing insulin signaling pathways .

- Cardiovascular Health : Another research highlighted its potential in reducing cardiovascular risk factors associated with diabetes, such as hypertension and dyslipidemia .

- Toxicology Assessment : Toxicity studies have indicated a favorable safety profile at therapeutic doses, with no significant adverse effects reported in animal models .

Comparative Efficacy Table

Propriétés

IUPAC Name |

(2S,3R,4R,5S,6R)-2-[4-chloro-3-[(4-hydroxyphenyl)methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21ClO6/c20-14-6-3-11(8-12(14)7-10-1-4-13(22)5-2-10)19-18(25)17(24)16(23)15(9-21)26-19/h1-6,8,15-19,21-25H,7,9H2/t15-,16-,17+,18-,19+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODQAIMBPQWETBE-FQBWVUSXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC2=C(C=CC(=C2)C3C(C(C(C(O3)CO)O)O)O)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1CC2=C(C=CC(=C2)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21ClO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

864070-37-1 | |

| Record name | Dapagliflozin metabolite M8 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0864070371 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BMS-511926 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/00K1K06ADY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: How was (2S,3R,4R,5S,6R)-2-(4-chloro-3-(4-hydroxybenzyl)phenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol identified as a degradation product of empagliflozin?

A1: Researchers subjected empagliflozin to various stress conditions, including acid hydrolysis, as outlined by the International Conference on Harmonization (ICH) guidelines Q1 (R2) []. The resulting degradation products were then analyzed using Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) and Liquid Chromatography-Electrospray Ionization Quadrupole Time of Flight Mass Spectrometer (LC-ESI-QTOF-MS) []. This analysis revealed the presence of this compound, designated as DP2, and allowed researchers to propose its structure based on accurate mass and MS/MS fragmentation patterns [].

Q2: What is the significance of understanding the degradation products of empagliflozin?

A2: Identifying and characterizing degradation products like this compound is crucial for several reasons. First, it helps ensure the quality and safety of empagliflozin drug products. By understanding the degradation pathways and products, manufacturers can optimize manufacturing processes and storage conditions to minimize degradation and maintain drug efficacy []. Second, it provides valuable information for developing sensitive and specific analytical methods for quality control purposes.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.